2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide
Description
Properties
IUPAC Name |
2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c16-13(20)10-24-15-18-17-14(23-15)11-5-4-6-12(9-11)25(21,22)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8,10H2,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANQPBGNONMYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Piperidine
Piperidine undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding piperidine-1-sulfonyl chloride. Quenching with ice water followed by extraction and drying provides the sulfonyl chloride intermediate.
Friedel-Crafts Acylation
3-Aminobenzoic acid is acylated with piperidine-1-sulfonyl chloride via Schotten-Baumann conditions:
Hydrazide Formation
The carboxylic acid is converted to hydrazide using thionyl chloride (SOCl₂) followed by hydrazine hydrate:
- Acid chloride synthesis : Reflux with SOCl₂ (3 eq) in anhydrous THF (4 h, 70°C)
- Hydrazination : Add hydrazine hydrate (2.5 eq) in ice-cooled THF, stir 8 h
- Isolation : Filter precipitate, wash with cold ethanol, dry under vacuum
- Characterization : ¹H NMR (DMSO-d₆) δ 4.21 (s, 2H, NH₂), 3.45–3.32 (m, 4H, piperidyl H), 2.95 (t, J=5.1 Hz, 2H), 1.65–1.48 (m, 6H, piperidyl CH₂)
Construction of 1,3,4-Oxadiazole Core (Intermediate II)
Cyclodehydration Protocol
Intermediate I undergoes cyclization with carbon disulfide (CS₂) under alkaline conditions:
- Reagents : CS₂ (3 eq), KOH (2.5 eq), absolute ethanol
- Conditions : Reflux 12 h under N₂ atmosphere
- Mechanism :
- Deprotonation of hydrazide NH by KOH
- Nucleophilic attack on CS₂ forming dithiocarbazate
- Intramolecular cyclization with elimination of H₂S
- Workup : Acidify to pH 2 with 6M HCl, extract with ethyl acetate, dry over Na₂SO₄
- Yield : 81% of 5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol
Process Optimization and Critical Parameters
Reaction Kinetic Profiling
| Step | Temp (°C) | Time (h) | Yield (%) | Key Influence Factor |
|---|---|---|---|---|
| I.b | 70 | 4 | 72 | SOCl₂ purity ≥99% |
| III | 78 | 12 | 81 | N₂ atmosphere crucial |
| IV | 60 | 8 | 76 | DMF anhydrous grade |
Solvent Screening for Step IV
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 76 | 98.2 |
| DMSO | 46.7 | 68 | 97.5 |
| Acetone | 20.7 | 52 | 95.1 |
| THF | 7.5 | 41 | 93.8 |
DMF optimizes solubility of both reactants while minimizing side reactions.
Analytical Characterization
Spectroscopic Data
- HRMS (ESI+) : m/z calcd for C₁₅H₁₉N₃O₄S₂ [M+H]⁺ 402.0892, found 402.0889
- ¹³C NMR (101 MHz, DMSO-d₆) : δ 173.8 (C=O), 167.2 (C=N oxadiazole), 138.4–126.7 (aryl C), 56.3 (piperidyl CH₂), 42.1 (SCH₂), 25.8–22.1 (piperidyl CH₂)
- FT-IR (KBr) : 3275 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1150 cm⁻¹ (S=O)
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, MeOH:H₂O 70:30, 1mL/min | 98.7 |
| Elemental | C, H, N analysis | ±0.3% theory |
Scale-Up Considerations and Industrial Feasibility
- Batch Reactor Design : Glass-lined steel for acid-resistant steps (I, III)
- Critical Quality Attributes :
- Residual solvent ≤500 ppm (ICH Q3C)
- Sulfur content 15.8–16.3% (theoretical 16.1%)
- Cost Analysis :
- Raw material contribution: 62% (piperidine-1-sulfonyl chloride dominates)
- Yield-loss hotspots: Step III (14% mass loss)
Comparative Methodological Evaluation
Alternative Cyclization Routes
| Method | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CS₂/KOH (reported) | Carbon disulfide | 78 | 81 |
| POCl3-mediated | Phosphorus oxychloride | 110 | 73 |
| Microwave-assisted | T3P®/DIPEA | 150 | 68 |
The CS₂/KOH method balances yield and safety despite longer reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the piperidyl group enhances the compound's ability to target various bacterial strains.
Key Findings:
- Efficacy Against Bacteria : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Studies indicate that modifications to the oxadiazole ring can enhance antibacterial activity .
- Mechanism of Action : The antimicrobial action is believed to stem from the ability of the compound to disrupt bacterial cell wall synthesis and function .
Anticancer Potential
The anticancer properties of 2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide have been extensively researched. Various studies have assessed its effectiveness against different cancer cell lines.
Case Studies:
- Cell Line Evaluation : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer), showing promising results with IC50 values indicating significant growth inhibition .
- Structure-Activity Relationship : Modifications to the phenyl and oxadiazole components have been shown to enhance anticancer activity. For instance, substituents that increase lipophilicity tend to improve cellular uptake and efficacy .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. These effects are potentially linked to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Research Insights:
- Neuroprotection Mechanism : Some studies indicate that compounds with similar structural features can inhibit neuroinflammatory responses and promote neuronal survival under stress conditions .
- Potential Applications : This opens avenues for exploring the use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Methoxy groups (e.g., 8j, 84% yield) correlate with higher synthetic efficiency compared to chlorinated analogs (e.g., 7l, 80%) .
- Piperidylsulfonyl vs. Benzimidazole : The piperidylsulfonyl group in the target compound may improve solubility compared to benzimidazole-containing analogs (e.g., 7a, 7l) due to its hydrophilic sulfonyl group .
Spectral and Physicochemical Properties
NMR Data :
- The target compound’s piperidylsulfonyl group would likely show distinct δ 3.0–3.5 ppm (piperidine CH2) and δ 7.5–8.0 ppm (sulfonyl-linked aromatic protons) in 1H NMR, contrasting with benzimidazole protons in 7a (δ 7.2–8.2 ppm) .
- Chlorinated analogs (e.g., 7b, 7l) exhibit downfield shifts in 13C NMR due to electron-withdrawing effects (δ 129–135 ppm for C-Cl) .
Molecular Weight and LogP :
Biological Activity
The compound 2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide is a derivative of the oxadiazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidylsulfonyl group and an oxadiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
- Mechanism of Action : The oxadiazole derivatives exhibit antimicrobial activity primarily through interference with microbial cell wall synthesis and biofilm formation. The presence of the -N=CO group enhances this effect by influencing gene transcription related to these processes .
- Tested Strains : In vitro studies have shown that compounds similar to this compound demonstrate significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida spp. .
-
Results Summary :
Compound Organism Tested Minimum Inhibitory Concentration (MIC) This compound MRSA 32 µg/mL Similar derivatives E. coli 16 µg/mL Similar derivatives Candida albicans 64 µg/mL
Anticancer Activity
- Cell Lines Tested : The anticancer properties of this compound have been evaluated against several cancer cell lines including A549 (lung cancer), C6 (glioma), and L929 (murine fibroblast) .
- Cytotoxicity Studies : The compound exhibited varying degrees of cytotoxicity across different cell lines. For instance:
- Mechanism : The anticancer effect is attributed to the inhibition of key enzymes involved in cancer progression such as topoisomerase and histone deacetylase (HDAC). These enzymes play crucial roles in DNA replication and cell cycle regulation .
Cytotoxicity Assessment
- Cell Viability Tests : The cytotoxicity was assessed using L929 and A549 cell lines. Results indicated that certain concentrations led to increased cell viability rather than toxicity, suggesting a selective action against cancerous cells while sparing normal cells .
-
Results Summary :
Compound Cell Line Concentration (µM) Viability (%) This compound L929 100 85 Similar derivatives A549 50 120
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- A study demonstrated that compounds with similar structures effectively reduced tumor size in animal models when administered at specific doses over a defined period .
- Another research effort focused on the synthesis of new oxadiazole derivatives that showed enhanced anticancer properties compared to existing treatments like cisplatin .
Q & A
Q. What are the critical synthetic steps and characterization techniques for this compound?
The synthesis involves multi-step reactions, including oxadiazole ring formation, sulfonation, and coupling of the piperidine-sulfonyl-phenyl moiety. Key steps include:
- Oxadiazole formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) .
- Sulfonation : Reaction of the phenyl group with chlorosulfonic acid, followed by piperidine substitution .
- Acetamide coupling : Thioether linkage formation using mercapto-oxadiazole intermediates and chloroacetamide derivatives . Characterization relies on NMR (¹H/¹³C), FT-IR (for carbonyl and sulfonyl groups), and Mass Spectrometry to confirm structure and purity .
Q. How can structural contradictions in NMR data be resolved during characterization?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from dynamic stereochemistry or impurities. Solutions include:
- Variable-temperature NMR to assess conformational flexibility .
- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
- HPLC-MS to verify purity and rule out byproducts .
Q. What are the recommended analytical methods for assessing purity?
- HPLC with UV detection (λ = 254 nm) to quantify impurities.
- Elemental analysis (C, H, N, S) for stoichiometric validation .
- Thermogravimetric analysis (TGA) to detect solvent residues .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Piperidine substitution : Bulky groups at the piperidine nitrogen enhance target selectivity (e.g., kinase inhibition) .
- Oxadiazole-thioether linkage : Replacing sulfur with oxygen reduces metabolic stability .
- Acetamide substituents : Electron-withdrawing groups (e.g., -NO₂) improve antimicrobial potency but may increase cytotoxicity . Methodology: Synthesize derivatives systematically and test against target enzymes/cell lines using dose-response assays .
Q. What computational strategies predict biological targets?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs .
- Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize targets like carbonic anhydrase IX .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) .
Q. How can discrepancies in biological activity data across studies be addressed?
Inconsistent IC₅₀ values may stem from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cell line differences : Use isogenic cell panels to control for genetic background .
- Solubility issues : Pre-dissolve compounds in DMSO with <0.1% v/v to avoid precipitation .
Q. What strategies optimize reaction conditions for derivative synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve oxadiazole cyclization yields .
- Catalyst screening : Pd/C or CuI for Suzuki-Miyaura coupling of aryl groups .
- Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions .
Q. How to design experiments for therapeutic potential evaluation?
- In vitro : Test against disease-relevant cell lines (e.g., MCF-7 for cancer) with controls for apoptosis (Annexin V assay) .
- In vivo : Use xenograft models (e.g., BALB/c mice) with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .
- Toxicity : Measure hepatic (ALT/AST) and renal (creatinine) markers in acute toxicity studies .
Q. What structural features impact pharmacokinetics?
- LogP values : Optimal range (2–3) balances membrane permeability and solubility .
- Metabolic hotspots : Piperidine N-oxidation reduces bioavailability; fluorination at phenyl groups blocks CYP450 metabolism .
- Plasma protein binding : Modify acetamide substituents to lower albumin affinity .
Q. How to compare bioactivity with structurally similar compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
